3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol
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Overview
Description
3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol: is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . This compound is characterized by a piperidine ring substituted with benzyl and dimethyl groups, and a phenol group attached to the piperidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution Reactions: The benzyl and dimethyl groups are introduced to the piperidine ring through substitution reactions.
Attachment of the Phenol Group: The phenol group is attached to the piperidine ring through a nucleophilic substitution reaction.
The reaction conditions for these steps often involve the use of solvents such as ethanol or methanol, and catalysts such as palladium or platinum .
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted phenols, ketones, aldehydes, alcohols, and amines .
Scientific Research Applications
3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol: Similar structure but different stereochemistry.
4-(1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol: Similar structure but different position of the phenol group.
3-(1-Benzyl-3,4-dimethylpiperidin-4-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C20H25NO |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(1-benzyl-3,4-dimethylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C20H25NO/c1-16-14-21(15-17-7-4-3-5-8-17)12-11-20(16,2)18-9-6-10-19(22)13-18/h3-10,13,16,22H,11-12,14-15H2,1-2H3 |
InChI Key |
QERVNGWALYIVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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